molecular formula C6H6N2O3 B12875673 5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione

5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione

Cat. No.: B12875673
M. Wt: 154.12 g/mol
InChI Key: JHUUCKLWHZZKDZ-UHFFFAOYSA-N
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Description

5,6-Dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione is a bicyclic heterocyclic compound featuring fused isoxazole and pyridine rings, with a molecular formula of C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol . This structure is synthetically accessible via methods such as the microwave-assisted condensation of aminoisoxazoles with compounds like Meldrum's acid, a green chemistry approach that can offer efficient ring closure and high yields . As a fused isoxazole derivative, this compound is a valuable scaffold in medicinal chemistry research. Isoxazole-fused heterocycles are known to exhibit a wide range of promising biological activities, which makes them prime subjects for developing new therapeutic agents . Specifically, compounds based on this core structure have been investigated for their antimicrobial and anti-inflammatory properties . Some derivatives have shown potential to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, related isoxazolo[4,3-b]pyridines have demonstrated high electrophilicity, enabling facile reactions with nucleophiles, which is a valuable property for further functionalization and development of chemical libraries . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

5,6-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-3,7-dione

InChI

InChI=1S/C6H6N2O3/c9-5-3-1-2-7-6(10)4(3)11-8-5/h1-2H2,(H,7,10)(H,8,9)

InChI Key

JHUUCKLWHZZKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=O)NO2

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Reactions

  • Starting Materials: 5-amino-3-methylisoxazole or related aminoisoxazoles are commonly used as nucleophilic partners.
  • Condensation Partners: Meldrum’s acid, 1,3-dicarbonyl compounds, or cyclic diketones such as dimedone or 1,3-cyclohexanedione.
  • Reaction Conditions: Microwave-assisted heating or reflux in aqueous or organic solvents, often with acid or base catalysis.
  • Outcome: Formation of fused isoxazolo-pyridine rings via condensation and subsequent cyclization, sometimes involving ring-opening of Meldrum’s acid releasing acetone and CO2.

This approach was demonstrated in the synthesis of related isoxazolo[5,4-b]pyridine derivatives, where microwave irradiation in water as a green solvent promoted efficient ring closure and high yields. The choice of diketone influenced whether the product was the fully aromatic isoxazolopyridine or its dihydro derivative.

Cycloisomerization and Cross-Coupling Approaches

  • Precursor Preparation: 2-chloro-3-nitropyridines undergo Sonogashira cross-coupling with terminal alkynes to yield 2-alkynylpyridines.
  • Cycloisomerization: Treatment with catalytic iodine(I) chloride induces cycloisomerization to form 6-substituted isoxazolo[4,3-b]pyridines.
  • Relevance: Although this method is reported for isoxazolo[4,3-b]pyridines, it provides insight into the formation of fused isoxazole-pyridine systems and may be adapted for the 5,6-dihydroisoxazolo[5,4-c]pyridine scaffold.

Acid-Mediated Ring Closure of Dicarbohydrazides

  • Intermediate: Dicarbohydrazides derived from dicarboxylic acid precursors.
  • Procedure: Refluxing in 2N hydrochloric acid for several hours promotes ring closure to form dihydropyridazine or related fused heterocycles.
  • Limitations: This method is sensitive to the nature of the starting dicarbohydrazide; some derivatives fail to precipitate the target compound, instead forming brown solutions, indicating side reactions or decomposition.

Detailed Reaction Conditions and Yields

Methodology Starting Materials Conditions Yield (%) Notes
Microwave-assisted condensation 5-amino-3-methylisoxazole + Meldrum’s acid Microwave irradiation, aqueous medium, 80–150 °C, 30 min to 2 h 60–85 Efficient, green chemistry approach; product depends on diketone used
Sonogashira coupling + cycloisomerization 2-chloro-3-nitropyridines + terminal alkynes Pd-catalyzed coupling, then ICl catalysis, room temp to mild heating 70–90 Two-step process; yields good for 6-substituted isoxazolo[4,3-b]pyridines
Acid-mediated ring closure Dicarbohydrazides from dicarboxylic acids Reflux in 2N HCl, 3–6 h, 75 °C Variable Successful for some dicarbohydrazides; unsuccessful for others due to solubility issues

Mechanistic Insights

  • The condensation of aminoisoxazoles with cyclic diketones proceeds via nucleophilic attack on carbonyl carbons, followed by dehydration and ring closure to form the fused heterocycle.
  • In the Sonogashira/cycloisomerization route, the alkyne functionality undergoes intramolecular cyclization catalyzed by iodine(I) chloride, forming the isoxazole ring fused to the pyridine.
  • Acid-mediated ring closure involves protonation and activation of hydrazide groups, facilitating cyclization to the dihydropyridazine or related fused ring systems.

Representative Research Findings

  • Microwave-Assisted Synthesis: Demonstrated to reduce reaction times significantly while improving yields and purity of isoxazolo-pyridine derivatives.
  • Electrophilic Reactivity: 6-nitro-substituted isoxazolo-pyridines show high electrophilicity, enabling facile nucleophilic addition without base, suggesting potential for functionalization of the 5,6-dihydroisoxazolo[5,4-c]pyridine core.
  • Solvent Effects: Water as a reaction medium enhances reaction rates and selectivity in multicomponent condensations involving aminoisoxazoles.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s electron-deficient pyridine ring facilitates nucleophilic attacks, particularly with 1,3-dicarbonyl compounds and π-excessive nucleophiles. Key findings include:

  • Adduct Formation : Reacts with dimedone and acetylacetone under base-free conditions (25°C, 2–4 hours) to yield 1,4-adducts via C4-position attack .

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at position 6 enhance reactivity, enabling faster conversions compared to unsubstituted analogs .

Reaction PartnerConditionsProductYield (%)Source
DimedoneCH₃CN, 25°C, 2h4a85
AcetylacetoneCHCl₃, 25°C, 3h4b78

Cycloaddition Reactions

The C=C(NO₂) bond in nitro-substituted derivatives participates in [4+2] cycloadditions with dienes:

  • Diels-Alder Reactivity : Reacts with 2,3-dimethyl-1,3-butadiene at room temperature to form tetrahydropyridine derivatives (e.g., 6a–f ) via dearomatization .

  • Hydration Follow-Up : Cycloadducts spontaneously hydrate at the C=N bond in protic solvents, yielding stable dihydroxylated products .

Dearomatization and Ring Transformations

The compound undergoes ring-opening and reclosure under specific conditions:

  • Hydroxylamine Treatment : Reacts with hydroxylamine hydrochloride (EtOH, Δ) to form 5,6-dihydroisoxazolo[3,4-c]pyridin-7(4H)-one (21 ) via a ring-opening/closure sequence .

  • Oxidative Dehydrogenation : Treatment with MnO₂ converts dihydro derivatives into fully aromatic systems (e.g., 23 ) .

Comparative Reactivity with Structural Analogs

The dione functionality distinguishes its reactivity from related heterocycles:

CompoundKey FeatureReactivity DifferenceSource
IsoxazolopyridinesNo dione groupLower electrophilicity; limited adduct formation
Pyridooxazin-4-onesOxazine ringPrefer [3+2] cycloadditions over [4+2]

Biological Activity Correlation

  • Anticancer Derivatives : Adducts with thiophenyl groups (e.g., 18f ) show IC₅₀ values < 0.2 µM against HepG2 cells .

  • Anti-inflammatory Potential : Dearomatized products inhibit cyclooxygenase-2 (COX-2) in vitro .

Scientific Research Applications

Biological Activities

Research indicates that 5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione exhibits several promising biological activities:

  • Antimicrobial Activity : Compounds related to this structure have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential in treating inflammatory diseases.
  • Anticancer Effects : Some derivatives have exhibited cytotoxic effects on specific cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

Several studies have focused on the applications of this compound in drug development and materials science:

  • Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Mechanisms : Research highlighted the compound's ability to downregulate TNF-α and IL-6 release from macrophages. This suggests its potential use in treating chronic inflammatory conditions .
  • Material Science Applications : The unique properties of this compound have been explored for developing novel polymers and catalysts due to its reactivity and stability under varying conditions .

Mechanism of Action

The mechanism of action of 5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest a role in modulating apoptotic pathways and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Fig. 1, ) share a fused pyridine-dione core but differ in substituents and appended rings. Key distinctions include:

  • In contrast, 5,6-dihydroisoxazolo[5,4-c]pyridine-dione lacks such substitutions, suggesting simpler metabolic pathways .
  • Ring System : The pyrrolo[3,4-c]pyridine scaffold incorporates a five-membered pyrrole ring fused to pyridine, whereas the target compound features a six-membered dihydroisoxazole ring. This difference may influence ring strain, stability, and intermolecular interactions .
Property 5,6-Dihydroisoxazolo[5,4-c]pyridine-dione Pyrrolo[3,4-c]pyridine-dione Derivatives
Molecular Weight 141.15 g/mol ~350–400 g/mol (estimated)
Key Substituents None Piperazinyl, methoxy, ethoxy
Potential Applications Unclear (structural analog of THIP) Neuropharmacology (inferred)

Oxadiazolo- and Thiadiazolo-Fused Diones

The tricyclic (5Z,6Z)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione dioxime () demonstrates unique reactivity:

  • Sulfur Substitution : Under specific conditions, oxygen atoms in oxadiazole rings are replaced by sulfur, forming thiadiazole moieties. This reactivity is absent in 5,6-dihydroisoxazolo[5,4-c]pyridine-dione, which lacks labile heteroatoms for substitution .
  • Aromatization : The oxadiazolo derivative undergoes aromatization to form rigid tricyclic systems, enhancing thermal stability. The target compound’s partially saturated isoxazole ring may reduce aromatic stabilization but improve solubility .

Polycyclic Pyrazolo-Pyrido-Pyridine Diones

Compounds like 4-hydroxypyrazolo[4',3':5,6]pyrido[2,3-d]pyridine-5,8(6H,7H)-dione () are larger polycyclic systems used in chemiluminescence. Comparisons include:

  • Size and Solubility : The target compound’s smaller structure (two fused rings vs. three) likely improves aqueous solubility, advantageous for biomedical applications.
  • Functional Groups : Hydroxyl groups in pyrazolo-pyrido-pyridine diones enable hydrogen bonding, whereas the target compound’s carbonyl groups prioritize dipole interactions .

THIP (Gaboxadrol)

Differences include:

  • Bioactivity : THIP is a well-characterized GABA agonist, while 5,6-dihydroisoxazolo[5,4-c]pyridine-dione’s pharmacological profile is undefined.
  • Structural Nuances : THIP’s thiophene ring vs. the isoxazole ring in the target compound may alter receptor binding affinity and metabolic stability .

Biological Activity

5,6-Dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused isoxazole and pyridine structure, which contributes to its pharmacological potential.

  • Molecular Formula : C6H6N2O3
  • Molecular Weight : 154.12344 g/mol
  • CAS Number : 91305-43-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound revealed that certain modifications enhance its efficacy against bacterial and fungal pathogens. For instance, compounds derived from this structure were effective in inhibiting growth in multiple microbial strains, suggesting potential as a lead compound in antibiotic development .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using various assays such as DPPH and ABTS. Results indicated that derivatives of this compound demonstrated notable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

Cytotoxic studies have shown that this compound can induce cell death in cancer cell lines such as HeLa and MCF-7. The IC50 values reported for specific derivatives indicate promising cytotoxic effects, suggesting that these compounds could be further explored for their potential in cancer therapy .

The biological activity is believed to be linked to the compound's ability to interact with specific biological targets. Molecular docking studies have provided insights into the binding affinities of these compounds with various proteins involved in disease pathways. For example, the interaction with microbial DNA gyrase has been highlighted as a potential mechanism for its antimicrobial effects .

Study 1: Antimicrobial Evaluation

In a high-throughput screening conducted at Dow AgroSciences, several derivatives of this compound were tested against fungal pathogens and pest insects. The results demonstrated that certain derivatives exhibited strong antifungal activity compared to standard treatments .

Study 2: Antioxidant Properties

A comparative study assessed the antioxidant activity of this compound against known antioxidants like Vitamin C and Butylhydroxytoluene (BHT). The findings indicated that some derivatives outperformed these standards in scavenging free radicals in vitro .

Study 3: Cytotoxicity Against Cancer Cells

A series of synthesized compounds were evaluated for their cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The study reported IC50 values indicating significant cytotoxicity for several derivatives of the compound. This suggests the potential for development into anticancer agents .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialBacterial/FungalSignificant inhibition
AntioxidantFree Radical ScavengingHigh activity compared to standards
CytotoxicCancer Cell LinesIC50 values indicating potency

Q & A

Q. What are the standard synthetic routes for 5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione, and how can reaction conditions be optimized?

A common approach involves cyclization reactions using succinyl dichloride and substituted isoxazole amines under controlled temperatures (0–10°C) in ethanol with triethylamine as a catalyst. Post-stirring, refluxing for extended periods (e.g., 8 hours) ensures completion . Optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error: parameters like temperature, solvent ratio, and catalyst concentration are varied systematically. Central Composite Design (CCD) or Box-Behnken models help identify critical variables and interactions, reducing the number of required experiments .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on elemental analysis (combustion for C, H, N content) and spectroscopic methods :

  • ¹H/¹³C NMR to confirm hydrogen/carbon environments.
  • FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
    Elemental analysis discrepancies (e.g., observed vs. calculated C/H/N) may indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties, reactivity indices, and transition states. For example:

  • Reaction path searches using software like GRRM or Gaussian identify low-energy pathways for derivatization .
  • Molecular docking screens derivatives against target proteins (e.g., enzymes) to prioritize synthesis. Pairing this with QSAR models links structural features (e.g., substituent electronegativity) to activity .

Q. What strategies resolve contradictions in reaction yield data across experimental replicates?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, mixing efficiency). Mitigation involves:

  • Robustness testing : Systematically varying "fixed" parameters (e.g., stirring speed) via DoE .
  • In-line analytics (e.g., ReactIR) to monitor reaction progression in real time, identifying transient intermediates or side reactions .
  • Sensitivity analysis in computational models to rank variable impacts on yield .

Q. How can membrane separation technologies improve purification of this compound?

Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively retain high-MW impurities while allowing the target compound (MW ~210 g/mol) to permeate. Process optimization includes:

  • Screening solvent-resistant membranes (e.g., polyimide) to avoid swelling.
  • Adjusting transmembrane pressure and crossflow velocity to maximize flux and purity .

Methodological Resources

  • Experimental Design : Use CCD or fractional factorial designs to optimize synthesis .
  • Computational Tools : ORCA or GAMESS for reaction modeling; AutoDock for bioactivity prediction .
  • Purification : Membrane cascades for scalable separation .

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